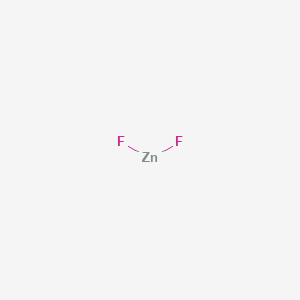

difluorozinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc fluoride is an inorganic chemical compound with the chemical formula ZnF₂. It is encountered in both anhydrous and tetrahydrate forms (ZnF₂·4H₂O). This compound is known for its high melting point and rutile structure, which contains six-coordinate zinc, suggesting appreciable ionic character in its chemical bonding . Unlike other zinc halides, zinc fluoride is not very soluble in water .

Méthodes De Préparation

Zinc fluoride can be synthesized through several methods:

Reaction of Zinc Metal with Fluorine Gas: This method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride.

Reaction of Hydrofluoric Acid with Zinc: In this method, zinc reacts with hydrofluoric acid to yield hydrogen gas and zinc fluoride.

Heating Zinc Hydroxide or Zinc Carbonate with Hydrogen Fluoride: This method involves heating zinc hydroxide or zinc carbonate with hydrogen fluoride to produce zinc fluoride.

Analyse Des Réactions Chimiques

Zinc fluoride undergoes various chemical reactions:

Hydrolysis: Zinc fluoride can be hydrolyzed by hot water to form zinc hydroxide fluoride (Zn(OH)F).

Reaction with Strong Acids and Bases: Zinc fluoride shows low reactivity under standard conditions but can react with strong acids and bases.

Catalytic Reactions: Zinc fluoride is used as a catalyst in the transesterification and esterification of crude palm oil for biodiesel production.

Applications De Recherche Scientifique

Zinc fluoride has diverse applications in scientific research:

Chemistry: It is used in the fluorination of organic compounds and as an additive in electrolytic aluminum.

Biology and Medicine: Zinc fluoride is employed in treatments related to fluoride deficiency and in bone-tissue engineering applications.

Industry: It is used in the manufacture of flux, glasses, enamels, fabrics, and plastics.

Mécanisme D'action

The mechanism by which zinc fluoride exerts its effects involves the transformation of high-entropy fluoride nanoparticles from single-crystal to polycrystalline, thereby increasing the likelihood of exposing electrocatalytically active sites . This transformation enhances the compound’s catalytic activity in various applications.

Comparaison Avec Des Composés Similaires

Zinc fluoride can be compared with other zinc halides such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and zinc iodide (ZnI₂). Unlike these compounds, zinc fluoride is not very soluble in water and has a higher melting point . Additionally, zinc fluoride crystallizes in the rutile structure, which is distinct from the structures of other zinc halides .

Similar Compounds

- Zinc chloride (ZnCl₂)

- Zinc bromide (ZnBr₂)

- Zinc iodide (ZnI₂)

- Cadmium fluoride (CdF₂)

- Mercury fluoride (HgF₂)

Zinc fluoride’s unique properties, such as its high melting point and low solubility in water, make it distinct from other similar compounds .

Propriétés

Numéro CAS |

7783-49-5; 73640-07-0(monohydrate) |

|---|---|

Formule moléculaire |

ZnF2 F2Zn |

Poids moléculaire |

103.4 g/mol |

Nom IUPAC |

difluorozinc |

InChI |

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 |

Clé InChI |

BHHYHSUAOQUXJK-UHFFFAOYSA-L |

SMILES |

F[Zn]F |

SMILES canonique |

F[Zn]F |

Point d'ébullition |

2732 °F at 760 mm Hg (USCG, 1999) 1,500 °C |

Color/Form |

COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS |

Densité |

4.84 at 59 °F 4.95 at 25°C (USCG, 1999) 4.9 g/cu cm |

melting_point |

1601.6 °F (USCG, 1999) 872 °C |

Description physique |

Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics. White solid; [Hawley] White odorless powder; [MSDSonline] |

Solubilité |

1.516 G SOL IN 100 ML WATER; BECOMES ANHYDR AT 100 °C /TETRAHYDRATE/ INSOL IN ALCOHOL & AMMONIA; SOL IN HOT ACID SLIGHTLY SOL IN AQ HYDROFLUORIC ACID; SOL IN AMMONIUM HYDROXIDE, HYDROCHLORIC & NITRIC ACIDS 1.62 G/100 CC WATER AT 20 °C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.